Compound Description: This compound is a novel cytotoxic agent designed and synthesized for its potential anti-cancer properties. It has been characterized using various spectroscopic techniques and its crystal structure determined by synchrotron X-ray powder diffraction. []
Compound Description: Similar to the previous compound, this is another novel cytotoxic agent designed and synthesized for potential anti-cancer activity. It is considered isostructural to 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, as determined by synchrotron X-ray powder diffraction. []
Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques, including X-ray crystal structure analysis. Its crystal structure revealed inter-molecular hydrogen bonding. []
Compound Description: The crystal structure of this compound has been determined using X-ray crystallography, providing insights into its molecular geometry and packing arrangement. []
Compound Description: This compound has been synthesized and its structure elucidated through X-ray crystallography. The crystallographic data revealed that the condensed 1,2,4-triazolothiadiazole ring in this compound is planar and indicated electron delocalization within the triazole ring system. []
Compound Description: This compound is part of a series of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles synthesized and evaluated for their potential fungicide activity. This specific compound was found to have potential wide-spectrum fungicide activity and its crystal structure has been determined by X-ray diffraction crystallography. []
Relevance: This compound, though sharing the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, incorporates an additional thiadiazole ring (4-methyl-1,2,3-thiadiazolyl) at the 3-position. This distinguishes it from the target compound, which features a 2-chlorophenyl group at the 3-position. Additionally, the 6-position substituent in this related compound is a 4-methylphenyl group, contrasting with the (4-bromophenoxy)methyl group in the target compound.
Compound Description: This compound represents a novel fungicide candidate with promising wide-spectrum activity against various fungi. Its mode of action was investigated through iTRAQ analysis, revealing its inhibitory effect on pyruvate kinase activity in the glycolytic pathway. [, ]
Compound Description: This entry refers to a co-crystal composed of two distinct molecules in a 1:1 ratio: 4-bromobenzoic acid and 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The crystal structure analysis revealed various intermolecular interactions, including hydrogen bonding and π-π stacking. []
Relevance: The 6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole molecule within this co-crystal shares the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Notably, both compounds feature a bromophenyl substituent on the thiadiazole ring, although the position of the bromine atom differs. This related compound has a 4-bromophenyl group, while the target compound has a 4-bromophenoxymethyl group at the 6-position. Additionally, the presence of a methyl group at the 3-position in this related compound contrasts with the 2-chlorophenyl group found in 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Compound Description: This entry represents a series of 10 novel 3-methyl-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized and characterized using various spectroscopic techniques, including NMR, LC-MS, and elemental analysis. The specific "R" substituents for each of these 10 derivatives are not specified in the provided abstract. []
Compound Description: This entry describes a series of fused heterocycles synthesized from benzotriazole derivatives. The compounds were characterized using elemental analysis, IR, and NMR spectroscopy. The specific substituents at the 6-position are not disclosed in the abstract. []
Compound Description: This compound is a triazolo-thiadiazole derivative synthesized from 2-naphthoxyacetic acid and found to exhibit anti-inflammatory activity comparable to the standard drug naproxen. It also demonstrated reduced ulcerogenic potential and was further evaluated for hepatotoxicity and histopathological characteristics. []
Compound Description: This compound is another triazolo-thiadiazole derivative that exhibits notable anti-inflammatory activity comparable to naproxen, with reduced ulcerogenic potential. It has undergone evaluations for hepatotoxicity and histopathological characteristics. []
Compound Description: This entry represents a series of substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones synthesized through a novel one-pot multicomponent reaction. []
Relevance: While these compounds share the triazole ring system with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, they belong to a different heterocyclic class. Instead of a thiadiazole ring, these compounds incorporate a thiadiazine ring, forming a [, , ]triazolo[3,4-b][1,3,4]thiadiazine core. They also possess a distinct substitution pattern compared to the target compound.
Compound Description: This entry refers to a series of substituted 3-[3-(N′-benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones synthesized through a novel one-pot, three-component reaction. []
Relevance: Similar to the previous series, these compounds also belong to the [, , ]triazolo[3,4-b][1,3,4]thiadiazine class due to the presence of a thiadiazine ring instead of a thiadiazole ring as in 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Additionally, they differ in their substitution pattern and overall structure compared to the target compound.
Compound Description: This compound is another member of a series of triazolothiadiazoles designed and synthesized for potential cytotoxic activity. Its structure has been elucidated using X-ray powder diffraction data and further optimized using density functional theory (DFT) calculations. []
Compound Description: The crystal structure of this compound has been determined using X-ray crystallography, revealing a disordered adamantane group and π-π stacking interactions between the chlorophenyl rings. []
Compound Description: This entry refers to a series of 3-{[(1H-indol-4-yl)oxy]methyl}-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives synthesized and characterized using IR and 1H NMR spectroscopy. These compounds were further evaluated for their antioxidant activity. []
Relevance: These compounds share the core [, , ]triazolo[3,4-b][1,3,4]thiadiazole structure with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. While they have a phenyl group at the 6-position, similar to the target compound's (4-bromophenoxy)methyl group, they differ significantly in the substituent at the 3-position. This series features a [(1H-indol-4-yl)oxy]methyl group at the 3-position, which is distinct from the 2-chlorophenyl group present in the target compound.
Compound Description: This entry represents a series of theophylline-containing 4-amino-1,2,4-triazole-3-thiol derivatives designed and synthesized as potential bioactive agents. These compounds were characterized using elemental analysis, 1H NMR, IR spectroscopy, and chromatography-mass spectrometry. Their potential biological activities, particularly antifungal activity, were assessed through in silico molecular docking studies. []
Compound Description: This compound is a specific derivative from the 7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]-thiadiazol-3-yl)methyl)theophyllines series, characterized by a 2-bromo-5-methoxyphenyl substituent on the thiadiazole ring. It exhibited promising antifungal potential in in silico studies, particularly against lanosterol 14α-demethylase. []
6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid and its salts
Compound Description: This entry refers to a series of organic and inorganic salts derived from 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid. The parent acid and its salts were synthesized and characterized using various techniques, including 1H NMR spectroscopy, elemental analysis, and high-performance liquid chromatography-mass spectrometry. Their physicochemical and pharmacokinetic properties were assessed using ADME (absorption, distribution, metabolism, and excretion) analysis. []
Compound Description: The crystal structure of this compound has been elucidated using X-ray crystallography, revealing intramolecular hydrogen bonds and π-π interactions. []
Compound Description: The crystal structure of this compound has been determined, indicating a planar central heterocyclic system and specific bond lengths suggestive of delocalization within the structure. []
Compound Description: This compound is a cadmium(II) complex incorporating two 6-methyl-3-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ligands, two chloride ligands, and two coordinated methanol molecules. The complex exhibits a distorted octahedral coordination geometry around the central cadmium ion. []
Compound Description: This compound, featuring two thiadiazole rings attached to the central triazolothiadiazole core, has been synthesized and structurally characterized using X-ray crystallography. The crystallographic analysis revealed the planar nature of the rings within the molecule and highlighted intermolecular hydrogen bonding. []
Relevance: This compound, while sharing the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system with 6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, exhibits a distinct structural feature: the presence of two additional 4-methyl-1,2,3-thiadiazol-5-yl groups attached to the core. This sets it apart from the target compound, which features a 2-chlorophenyl group at the 3-position and a (4-bromophenoxy)methyl group at the 6-position.
Compound Description: This entry refers to a series of 6-substituted-aryl-3-(4′-mcthyl quinolinyl-2-oxymethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazolcs (2a-j) synthesized through microwave-assisted condensation reactions. The rapid reaction rates and high yields highlight the efficiency of this method. []
Compound Description: The crystal structure of this compound has been determined, revealing short intermolecular S⋯N contacts and π–π interactions within the crystal packing. []
Compound Description: This compound, synthesized from 4-amino-3-(2-ethoxyphenyl)-5-mercapto-1,2,4-triazole and 2-bromo-4′-chloroacetophenone, incorporates a thiadiazine ring, as indicated by its name. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.